molecular formula C18H36O3 B3048635 16-Hydroxy stearic acid CAS No. 17773-37-4

16-Hydroxy stearic acid

Cat. No.: B3048635
CAS No.: 17773-37-4
M. Wt: 300.5 g/mol
InChI Key: IZAIPALZJVSRHT-UHFFFAOYSA-N
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Description

16-Hydroxy stearic acid (16-HSA) is a mono-hydroxy derivative of stearic acid, an 18-carbon saturated fatty acid prevalent in nature . This compound is of significant interest in biochemical and cosmetic research, particularly in studies investigating the structure-activity relationships of hydroxy fatty acids. While specific clinical data for 16-HSA is limited in the available literature, research on its regioisomers, such as 10-hydroxystearic acid (10-HSA), provides insight into its potential mechanisms and research applications. Studies on other hydroxystearic acid isomers have identified them as agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . Activation of this nuclear receptor pathway can influence skin biology, with related isomers demonstrating an ability to stimulate the synthesis of collagen types I and III in human dermal fibroblasts in vitro . Furthermore, research into 10-HSA has shown it can inhibit UVB-induced matrix metalloprotease-1 (MMP-1) gene expression, mitigate markers of UV damage like p53 protein up-regulation, and modify the fibroblast secretome to potentially affect melanogenesis and keratinocyte differentiation . The specific position of the hydroxy group on the alkyl chain is critical for its bioactivity, making 16-HSA a valuable compound for comparative studies to elucidate the structure-activity relationship of fatty acid derivatives . Researchers can utilize this compound to explore its role in pathways related to extracellular matrix remodeling, cellular differentiation, and inflammatory responses. This product is provided for laboratory research purposes only and is not intended for diagnostic, therapeutic, or personal use. Key Research Areas: • Study of hydroxy fatty acid structure-activity relationships. • Investigation of PPAR receptor activation and its downstream effects. • Exploration of compounds involved in extracellular matrix synthesis and remodeling. • Research into modulators of skin biology and fibroblast function.

Properties

IUPAC Name

16-hydroxyoctadecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O3/c1-2-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAIPALZJVSRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCCCCCCCCCCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326992
Record name 16-hydroxy stearic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17773-37-4
Record name 16-hydroxy stearic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence and Biological Contexts of Hydroxylated Fatty Acids Relevant to 16 Hydroxy Stearic Acid Research

Presence in Plant Structural Lipids

Hydroxylated fatty acids are fundamental building blocks of the plant cuticle, a protective layer covering the aerial surfaces of plants. bioone.org This layer is primarily composed of cutin, a complex biopolyester. bioone.orgresearchgate.net

Cutin is a polyester (B1180765) primarily made of interesterified hydroxy and epoxy-hydroxy fatty acids, typically with 16 or 18 carbon chains. bioone.orgnih.gov These monomers are cross-linked through ester bonds to form a three-dimensional polymer network. bioone.orgnih.gov The biosynthesis of these monomers begins with fatty acid synthesis in the epidermal cells. nih.govrsc.org Specifically, C16 and C18 fatty acids like palmitic acid and oleic acid are hydroxylated at the ω-position and often at mid-chain positions by cytochrome P450 enzymes. bioone.orgnih.govnih.gov

Suberin, another plant biopolymer found in root endodermis, bark, and wound periderms, shares similarities with cutin but has a distinct composition. nih.govcdnsciencepub.com It is a heteropolymer containing aliphatic domains similar to cutin and aromatic domains akin to lignin. cdnsciencepub.comaocs.org The aliphatic components of suberin include ω-hydroxy fatty acids and also α,ω-dicarboxylic acids, which are considered diagnostic for suberin. aocs.org While 16-hydroxy stearic acid is a C18 ω-hydroxy fatty acid, the most common monomers in cutin are derivatives of C16 (palmitic) and C18 (oleic and stearic) acids. cdnsciencepub.combiocyclopedia.com For instance, 10,16-dihydroxypalmitic acid is a key monomer in C16-class cutins, while 9,10,18-trihydroxystearic acid is characteristic of C18-class cutins. bioone.orgbiocyclopedia.com

Common Monomers of Plant Cutin and Suberin
Monomer ClassExample CompoundTypical Polymer AssociationReference
C16 Hydroxy Fatty Acids10,16-Dihydroxypalmitic acidCutin nih.govbiocyclopedia.com
C18 Hydroxy Fatty Acids18-Hydroxystearic acidCutin/Suberin cdnsciencepub.comgsartor.org
C18 Epoxy Fatty Acids9,10-Epoxy-18-hydroxystearic acidCutin nih.govbiocyclopedia.com
C18 Trihydroxy Fatty Acids9,10,18-Trihydroxystearic acidCutin nih.govbiocyclopedia.com
α,ω-Dicarboxylic AcidsOctadec-1,18-dioic acidSuberin (diagnostic) aocs.org
PhenolicsFerulic acidSuberin nih.govaocs.org

The composition of cutin varies significantly among plant species, primarily in the relative proportions of C16 and C18 fatty acid derivatives. gsartor.org For example, the cutin of bean leaves is rich in C16 components, whereas grasses (Poaceae) have cuticles dominated by C18 monomers. gsartor.org The cuticle of Arabidopsis thaliana is considered atypical as its major component is a dicarboxylic acid, a feature more commonly associated with suberin. nih.govbiocyclopedia.com The distribution of specific hydroxylated fatty acids can also vary within a single plant, depending on the organ and its developmental stage. aocs.org This diversity reflects the varied functional needs of the plant cuticle, from preventing water loss to defending against pathogens. rsc.org

Comparative Distribution of Cutin Monomer Classes in Different Plants
Plant Type / SpeciesPredominant Monomer ClassKey Monomer ExamplesReference
Bean (leaves)C16 Family10,16-Dihydroxypalmitic acid gsartor.org
Grasses (Poaceae)C18 Family9,10,18-Trihydroxystearic acid gsartor.org
Arabidopsis thaliana (stems, leaves)Dicarboxylic AcidsUnsaturated C18-dicarboxylic acids nih.govbiocyclopedia.com
Tomato (fruit)C16 Family10,16-Dihydroxypalmitic acid nih.gov
MaizeC18 Family9,10-Epoxy-18-hydroxystearate uliege.be

Detection and Identification in Animal Metabolomes

While extensively studied in plants, hydroxylated fatty acids like this compound are also detected in animal metabolomes. ebi.ac.uk For instance, this compound has been found in the blood serum of Mus musculus (the house mouse). ebi.ac.uk In ruminants, such as cattle, the microbial transformation of dietary fatty acids in the rumen can produce various hydroxylated fatty acids. researchgate.net The ruminal hydrogenation of oleic acid can lead to the formation of 10-hydroxystearic acid. researchgate.net A metabolomic analysis of rumen fluid in Tan sheep identified 2-hydroxystearic acid as a differential metabolite associated with feed efficiency. researchgate.net These findings indicate that hydroxylated fatty acids are part of the normal metabolic landscape in animals, arising from both endogenous pathways and microbial activity.

Foundational Research on Biological Roles (Mechanistic Studies)

Research into the biological roles of hydroxylated fatty acids and their derivatives in animals has uncovered significant functions, particularly in metabolism and inflammation.

A pivotal discovery in lipid research was the identification of a class of endogenous lipids called branched fatty acid esters of hydroxy fatty acids (FAHFAs). nih.govcas.cz These molecules consist of a fatty acid, such as palmitic acid, esterified to the hydroxyl group of a hydroxy fatty acid, like hydroxystearic acid. cas.cz The resulting lipids are named accordingly, for example, palmitic acid esters of hydroxy stearic acids are abbreviated as PAHSAs. nih.gov

FAHFAs were first discovered through lipidomic analysis of adipose tissue from mice that were resistant to developing diabetes. nih.govsalk.edu These mice had 16- to 18-fold higher levels of FAHFAs in their adipose tissue. nih.gov Subsequent studies in humans revealed that serum levels of PAHSAs were lower in insulin-resistant individuals, correlating positively with insulin (B600854) sensitivity. nih.govsalk.edu

Mechanistic studies have shown that FAHFAs, such as 9-PAHSA, exert anti-diabetic and anti-inflammatory effects. chemrxiv.orgnih.gov They can enhance glucose tolerance, stimulate insulin secretion, and reduce inflammatory responses. cas.cz For example, oral administration of PAHSAs to mice improves glucose tolerance. nih.gov Furthermore, FAHFAs have been shown to protect against colitis in mice by regulating both innate and adaptive immune responses in the gut. nih.gov The discovery of FAHFAs has highlighted a novel branch of lipid metabolism where hydroxy fatty acids like this compound can serve as precursors to these potent signaling lipids. researchgate.netnih.gov The biological activity of these lipids is influenced by the specific fatty acid and the position of the hydroxyl group on the hydroxy fatty acid backbone. nih.govencyclopedia.pub

Biosynthesis and Enzymatic Pathways of Hydroxylated Fatty Acids

Endogenous Hydroxylation Mechanisms in Eukaryotic Systems

Eukaryotic organisms possess sophisticated enzymatic machinery for the hydroxylation of fatty acids, a critical process for generating signaling molecules and structural components of cellular barriers. These reactions are primarily catalyzed by a diverse group of enzymes, with cytochrome P450 monooxygenases playing a central role.

Cytochrome P450 Monooxygenase Activity in Fatty Acid Hydroxylation

Cytochrome P450 (CYP) enzymes are a large superfamily of heme-containing monooxygenases that catalyze the oxidation of a wide array of substrates, including fatty acids. ebi.ac.ukwikipedia.org In eukaryotes, these enzymes are crucial for the production of hydroxylated fatty acids. The hydroxylation reaction involves the insertion of one oxygen atom from molecular oxygen into the fatty acid chain, while the other oxygen atom is reduced to water. nih.govresearchgate.net This process requires cofactors such as NADPH to provide the necessary reducing equivalents. researchgate.net

Different CYP families and subfamilies exhibit distinct substrate specificities and regioselectivities, hydroxylating fatty acids at various positions along the carbon chain. For instance, in mammals, the CYP4 family is well-known for its role in fatty acid ω-hydroxylation. nih.gov Some CYPs can also perform in-chain hydroxylation, producing hydroxy fatty acids with the hydroxyl group located at sub-terminal positions. researchgate.net The specific CYP enzymes involved and their expression levels can vary between different tissues and organisms, reflecting the diverse physiological roles of hydroxylated fatty acids.

Recent research has identified specific CYP enzymes involved in the hydroxylation of various fatty acids. For example, CYP168A1 from Pseudomonas aeruginosa has been shown to hydroxylate saturated fatty acids like myristic, palmitic, and stearic acids. plos.org In humans, CYP2E1 and CYP4A11 are involved in the ω- and (ω-1)-hydroxylation of fatty acids, a process that becomes more significant during metabolic stress conditions like fasting or diabetes. medsciencegroup.com The table below summarizes the activity of some cytochrome P450 enzymes on different fatty acid substrates.

EnzymeSubstrate(s)Product(s)Organism/System
CYP168A1 Myristic acid, Palmitic acid, Stearic acidHydroxylated fatty acidsPseudomonas aeruginosa
CYP2E1 Lauric acid, Myristic acid, Unsaturated C18 fatty acids(ω-1)-hydroxylated fatty acidsHuman
CYP4A11 Lauric acid, Myristic acidω-hydroxylated fatty acidsHuman
CYP704B2 Palmitic acid, Oleic acid, Linoleic acid, Linolenic acidω-hydroxylated fatty acidsRice

Exploration of Omega-Hydroxylation Processes

Omega (ω)-hydroxylation is a specific type of hydroxylation that occurs at the terminal methyl carbon of a fatty acid's alkyl chain. nih.govnih.gov This reaction is thermodynamically challenging because the primary C-H bond at the ω-position is stronger than the secondary C-H bonds at sub-terminal positions. nih.gov Despite this, specialized CYP enzymes, known as ω-hydroxylases, can catalyze this reaction with high regioselectivity. nih.gov

In mammals, the CYP4 family of enzymes, including CYP4A, CYP4B, and CYP4F, are the primary catalysts for the ω-hydroxylation of medium- and long-chain fatty acids. nih.govnih.gov The resulting ω-hydroxy fatty acids can be further oxidized to dicarboxylic acids, which are important for various metabolic pathways. medsciencegroup.com The efficiency of ω-hydroxylation can be influenced by the chain length and degree of unsaturation of the fatty acid substrate. nih.govnih.gov For example, studies with rat and human CYP4A enzymes have shown that ω-regioselectivity tends to decrease for fatty acids longer than lauric acid (C12). nih.gov

The process of ω-hydroxylation is not limited to animals. In plants, CYP86 and CYP94 families are major players in ω-hydroxylation, contributing to the biosynthesis of cutin and suberin, which are protective biopolymers in the plant cuticle and other tissues. researchgate.netoup.com These ω-hydroxylated fatty acids serve as essential monomers for the formation of these complex polyesters. oup.comgoogle.com

Microbial Bioconversion Strategies for Hydroxy Fatty Acid Production

Microorganisms offer a versatile and sustainable platform for the production of hydroxy fatty acids through bioconversion processes. By harnessing the power of microbial enzymes, it is possible to transform readily available fatty acids and oils into valuable hydroxylated products.

Identification and Characterization of Microorganisms and Enzymes

A diverse range of microorganisms, including bacteria and fungi, have been identified for their ability to produce hydroxy fatty acids. researchgate.netnih.gov These microorganisms possess various fatty acid-hydroxylating enzymes, such as cytochrome P450 monooxygenases, lipoxygenases, and hydratases. researchgate.netresearchgate.net

Cytochrome P450 Monooxygenases (CYPs): Bacterial CYPs, particularly from the CYP102 family, are well-studied for their fatty acid hydroxylation activity. researchgate.netunl.edu CYP102A1 from Bacillus megaterium, also known as P450 BM3, is a self-sufficient enzyme that can hydroxylate fatty acids without the need for additional reductase partners. unl.edursc.org Other bacterial CYPs, such as those from the CYP153 family, are also known to be involved in fatty acid ω-hydroxylation. researchgate.net Fungal CYPs, like those from the CYP505 family found in Fusarium oxysporum, can also hydroxylate fatty acids, although they are often membrane-bound and more challenging to work with. rsc.orgnih.gov

Lipoxygenases (LOXs): These enzymes catalyze the dioxygenation of polyunsaturated fatty acids to produce hydroperoxy fatty acids, which can then be reduced to hydroxy fatty acids. researchgate.netresearchgate.net

Hydratases: These enzymes catalyze the addition of water to the double bonds of unsaturated fatty acids, forming hydroxy fatty acids. researchgate.netchemrxiv.org For example, Stenotrophomonas nitritireducens exhibits high hydration activity towards linoleic acid, producing 10-hydroxy-12(Z)-octadecenoic acid. researchgate.netgsartor.org

The table below provides examples of microorganisms and their enzymes involved in the production of hydroxy fatty acids.

MicroorganismEnzyme ClassSubstrate(s)Product(s)
Bacillus megaterium Cytochrome P450 (CYP102A1)Fatty acidsHydroxy fatty acids
Bacillus pumilus Cytochrome P450Oleic acid15-, 16-, and 17-hydroxy-9-cis-octadecenoic acids
Fusarium oxysporum Cytochrome P450 (CYP505 family)Fatty acidsSub-terminally hydroxylated fatty acids
Stenotrophomonas nitritireducens HydrataseLinoleic acid10-hydroxy-12(Z)-octadecenoic acid
Micrococcus luteus Hydratase/OxidaseOleic acid10-hydroxystearic acid, 10-ketostearic acid

Metabolic Engineering Approaches for Enhanced Production

Metabolic engineering strategies are being employed to improve the efficiency and yield of microbial hydroxy fatty acid production. unl.edufrontiersin.org These approaches aim to optimize the metabolic pathways within the host microorganism to channel more precursors towards the desired hydroxylated products.

One common strategy involves the overexpression of key enzymes in the biosynthetic pathway. For example, co-expressing an acetyl-CoA carboxylase (ACCase) and a thioesterase in Escherichia coli can increase the pool of free fatty acids available for hydroxylation. unl.edu Subsequently, introducing a fatty acid hydroxylase, such as CYP102A1, can lead to the accumulation of hydroxy fatty acids. unl.edu

Another approach is to eliminate competing metabolic pathways. Knocking out genes involved in fatty acid degradation, such as the acyl-CoA synthetase gene (fadD), can prevent the breakdown of the newly synthesized hydroxy fatty acids and increase their final titer. unl.edunih.govfrontiersin.org

Furthermore, optimizing fermentation conditions, such as pH, temperature, and oxygen supply, can significantly enhance production. researchgate.net The use of inexpensive and renewable feedstocks, like glucose or glycerol, is also a key aspect of developing economically viable bioprocesses for hydroxy fatty acid synthesis. unl.edufrontiersin.org Fed-batch fermentation strategies have been successfully used to further increase the production of hydroxy fatty acids in engineered E. coli strains. unl.edu

Plant Biosynthetic Routes for Hydroxylated Fatty Acid Monomers

Plants are a rich source of hydroxylated fatty acids, which are essential components of biopolymers like cutin and suberin. oup.comnsf.gov These polymers form protective layers on the surfaces of various plant organs, playing crucial roles in preventing water loss and defending against pathogens. nsf.govresearchgate.net

The biosynthesis of these hydroxylated fatty acid monomers primarily involves the activity of cytochrome P450-dependent fatty acid hydroxylases. researchgate.net These enzymes catalyze the hydroxylation of C16 and C18 fatty acids at different positions. nsf.govnih.gov

ω-Hydroxylation: Enzymes from the CYP86 family are key players in the ω-hydroxylation of fatty acids, a critical step in the synthesis of both cutin and suberin monomers. researchgate.netoup.com For example, CYP86A1 from Arabidopsis thaliana is a well-characterized fatty acid ω-hydroxylase. oup.com

In-chain Hydroxylation: Other CYP families, such as CYP77, CYP96, and CYP704, are responsible for in-chain hydroxylation, introducing hydroxyl groups at positions other than the ω-carbon. researchgate.netoup.com For instance, CYP704B1 in Arabidopsis and CYP704B2 in rice catalyze the ω-hydroxylation of long-chain fatty acids, which are essential for the formation of sporopollenin (B1173437) in pollen exine and cutin in the anther. nih.govoup.com

The resulting hydroxylated fatty acids, along with other monomers like dicarboxylic acids and glycerol, are then assembled into the complex polyester (B1180765) structures of cutin and suberin. oup.compnas.org The specific composition of these polymers varies between plant species and tissues, reflecting their diverse functions. google.com For example, 16-hydroxypalmitic acid is a common monomer found in the anther cutin of rice. nih.gov

Recent research has also shed light on the genetic control of cutin and suberin biosynthesis. The identification and characterization of genes encoding the necessary acyltransferases and hydroxylases have paved the way for engineering plants with altered biopolymer compositions. pnas.orgnih.gov

Enzymatic Formation of Di- and Tri-hydroxylated Fatty Acids

The enzymatic formation of di- and tri-hydroxylated fatty acids involves a series of complex reactions catalyzed by various enzymes, leading to the introduction of multiple hydroxyl groups onto the fatty acid backbone. These polyhydroxylated fatty acids are involved in diverse biological processes, including inflammation resolution in animals and plant defense responses nih.govnih.gov. While the direct enzymatic pathways starting from 16-hydroxystearic acid to form di- or tri-hydroxylated derivatives are not extensively detailed in the provided context, the general mechanisms involve enzymes such as lipoxygenases, diol synthases, and certain cytochrome P450s nih.govnih.govresearchgate.net.

Microbial enzymes, in particular, are known to produce a wide array of regio-specific hydroxy fatty acids nih.gov. For example, Pseudomonas aeruginosa can convert linoleic acid into a mixture of mono-, di-, and trihydroxy fatty acids nih.gov. The formation of dihydroxy fatty acids can occur through several routes. One mechanism involves the action of diol synthases, which can be found in both bacteria and fungi researchgate.net. These enzymes can convert fatty acids into dihydroxy derivatives researchgate.net. Another pathway involves the initial formation of an epoxy fatty acid by a cytochrome P450 enzyme, followed by hydrolysis of the epoxide by an epoxide hydrolase to yield a diol nsf.gov.

Lipoxygenases (LOXs) are another important class of enzymes that can lead to the formation of polyhydroxylated fatty acids. LOXs are non-heme, iron-containing dioxygenases that catalyze the regio- and enantioselective oxidation of polyunsaturated fatty acids to produce hydroperoxy derivatives nih.gov. These hydroperoxides can then be further metabolized by other enzymes to form di- and tri-hydroxylated products nih.gov. For instance, the incubation of fatty acids with 5-lipoxygenase and 12-lipoxygenase can result in the formation of various mono- and dihydroxy derivatives nih.gov.

Research has also demonstrated the potential for combinatorial biosynthesis, where different classes of fatty acid-hydroxylating enzymes are used sequentially to generate novel polyhydroxylated fatty acids nih.govresearchgate.net. This approach could theoretically be applied to 16-hydroxystearic acid to produce di- and tri-hydroxylated derivatives, although specific examples are not provided in the search results.

The following table provides examples of enzymes and the types of di- and tri-hydroxylated fatty acids they produce from various substrates.

Enzyme/Enzyme SystemSubstrateProduct(s)Organism/SourceReference(s)
Diol synthasesLinoleic acid7,8-diHODE, 8,11-diHODEFungi researchgate.net
Diol synthasesLinoleic acid9,10-diHODE, 12,13-diHODEBacteria researchgate.net
LipoxygenaseLinoleic acidCoriolic acid (13-hydroxy-9,11-octadecadienoic acid)Soybean nih.gov
Cytochrome P450 (epoxy-forming)Linoleic acid9,10-diHODE, 12,13-diHODE (via epoxy intermediates)Animals researchgate.net
Pseudomonas aeruginosa PR3Oleic acid7,10-dihydroxy-8-octadecenoic acidBacterium d-nb.info
Pseudomonas aeruginosa PR3Ricinoleic acid7,10,12-trihydroxy-8-octadecenoic acidBacterium d-nb.info

Derivatives and Polymerization Studies of 16 Hydroxy Stearic Acid and Hydroxy Fatty Acids

Polyester (B1180765) and Copolymer Synthesis

The synthesis of polyesters and copolymers from 16-hydroxy stearic acid (also known as 16-hydroxyhexadecanoic acid) has been explored through various methods, including copolymerization with cyclic esters and homopolymerization. researchgate.netnih.govresearchgate.netingentaconnect.comepa.govresearchgate.net

Copolymerization with Cyclic Esters (e.g., ε-Caprolactone)

Copolymers of this compound and ε-caprolactone (ECL) have been synthesized using both chemical and enzymatic catalysis. researchgate.netnih.govingentaconnect.comepa.govresearchgate.net In one approach, tin(II) 2-ethylhexanoate (B8288628) was used as a catalyst for the polyesterification reaction, which was conducted in both solvent-free systems and organic solvents at various temperatures and monomer molar ratios. researchgate.netepa.govresearchgate.net The optimal molar ratio of ECL to this compound was determined to be 5:1 based on mass spectrometry results. epa.govresearchgate.net

Enzymatic copolymerization offers a greener alternative to chemical synthesis. nih.gov Lipases, such as those from Candida antarctica B (immobilized as Novozym 435), Thermomyces lanuginosus (Lipozyme TL), and Pseudomonas stutzeri, have been successfully employed as biocatalysts. researchgate.netnih.gov These enzymatic reactions can produce both linear and cyclic copolymers. researchgate.netnih.gov The selection of the biocatalyst and reaction temperature can influence the ratio of non-cyclic to cyclic copolymers, with total copolymer content reaching over 80%. nih.gov

The resulting copolymers of this compound and ε-caprolactone are biodegradable. epa.gov Studies have shown that these copolymers can be degraded by lipases, with the 16-hydroxyhexadecanoic acid-based polymer degrading by more than 50% of its initial weight within 18 days of incubation with Candida antarctica B lipase (B570770). epa.gov

Homopolymerization and Oligoester Architectures

This compound can undergo homopolymerization to form estolides, which are polyesters formed from the intermolecular esterification of hydroxy fatty acids. researchgate.netmdpi.comwur.nlresearchgate.net This self-condensation reaction can be carried out by heating the hydroxy fatty acid, optionally with an esterification catalyst, at temperatures around 160 to 200°C. google.com The progress of the reaction is monitored by measuring the acid number of the mixture. google.com

Enzymatic methods have also been utilized for the synthesis of homopolymers of this compound. researchgate.netmdpi.comwur.nlresearchgate.net Various native and immobilized lipases have been used in organic media to produce estolides with polymerization degrees up to 10. researchgate.netmdpi.comwur.nlresearchgate.net The lipase from Pseudomonas stutzeri immobilized as cross-linked enzyme aggregates (CLEAs) has been identified as a particularly effective biocatalyst for chain elongation. mdpi.comwur.nl

The architecture of the resulting oligoesters can be influenced by the reaction conditions. For instance, in solventless or organic media using immobilized lipase Novozyme 435 as a catalyst, 16-hydroxyhexadecanoic acid yielded a product with a 75% copolymer content and an average molecular weight exceeding 3000 Da when used in a 2:1 molar excess at 80°C. researchgate.net

Structural Characterization of Polyhydroxyester Products

A variety of analytical techniques are employed to characterize the structure of polyhydroxyester products derived from this compound. These methods confirm the formation of the desired polymers and provide insights into their molecular weight, composition, and thermal properties. researchgate.netnih.govepa.govresearchgate.netfrontiersin.org

Spectroscopic and Spectrometric Methods:

Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H-13C HMBC) are used to confirm the chemical structure of the synthesized copolymers and homopolymers, verifying the presence of ester linkages. researchgate.netepa.govresearchgate.netfrontiersin.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a key technique for determining the molecular weight and distribution of the polymeric products. researchgate.netnih.govepa.govresearchgate.net It can identify both linear and cyclic oligomers and provide information on the number of monomer units incorporated. researchgate.netnih.govresearchgate.net For copolymers of ε-caprolactone and this compound, MALDI-TOF MS analysis has confirmed the formation of products with average molecular weights around 1200 to 2000 Da and polymerization degrees up to 15. researchgate.netnih.govepa.gov

Thermal Analysis:

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal stability and properties of the polymers. nih.govfrontiersin.org DSC can determine the melting point and crystallinity of the polyesters. google.com TGA provides information on the decomposition temperature of the polymers. frontiersin.org For instance, polyesters derived from primary hydroxylated monomers like this compound exhibit higher thermal decomposition temperatures compared to those from secondary hydroxylated monomers. frontiersin.org

The following table provides a summary of the characterization data for polyesters derived from this compound.

Polymer TypeMonomersCatalyst/MethodAverage Molecular Weight (Da)Polymerization DegreeCharacterization Techniques
CopolymerThis compound, ε-CaprolactoneTin(II) 2-ethylhexanoate~2000-FT-IR, NMR, MALDI-TOF MS
CopolymerThis compound, ε-CaprolactoneLipases (e.g., from C. antarctica B, T. lanuginosus)~1200Up to 15MALDI-TOF-MS, 2D-NMR, TG, DSC
Homopolymer (Estolide)This compoundLipases (e.g., from P. stutzeri)-Up to 10-
OligoesterThis compoundNovozyme 435>3000--

Functionalization and Conjugation Strategies

Beyond polymerization, this compound can be functionalized and conjugated to create novel molecules with specific properties. This includes the formation of fatty acyl esters of hydroxy fatty acids (FAHFAs) and complexation with metal centers. frontiersin.orgchemrxiv.orgresearchgate.netresearchgate.netmdpi.comacs.orgnih.govnih.govacs.orgfrontiersin.org

Formation of Fatty Acyl Esters of Hydroxy Fatty Acids (FAHFAs)

Fatty acyl esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with a branched ester linkage between a fatty acid and a hydroxy fatty acid. mdpi.comnih.govnih.gov While the most studied FAHFAs are derivatives of palmitic and stearic acid with internal hydroxyl groups, the general structure allows for a wide variety of combinations. nih.gov

The biosynthesis of FAHFAs involves the transfer of a fatty acid from a fatty acid-CoA to a hydroxy fatty acid, a reaction catalyzed by lipid acyltransferases. nih.gov Enzymatic approaches have been developed for the in vitro synthesis of FAHFAs. chemrxiv.orgresearchgate.net A bi-enzymatic cascade system using hydratases to produce hydroxy fatty acids from unsaturated fatty acids, followed by esterification with another fatty acid catalyzed by Candida antarctica lipase A (CALA), has been demonstrated for the synthesis of various FAHFAs. chemrxiv.orgresearchgate.net This chemo-enzymatic strategy offers a scalable and highly selective route to produce structurally diverse FAHFAs. acs.org

Complexation with Transition Metal Centers

The hydroxyl and carboxyl groups of this compound provide potential sites for coordination with transition metal ions. frontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.netacs.org Hydroxy acids, in general, can form complexes with various metal ions, including copper(II), cobalt(II), and nickel(II). nih.gov The coordination can involve both the carboxylate and the hydroxyl group, leading to the formation of chelate rings. researchgate.net

For example, copper(II) ions have been shown to form complexes with 2-hydroxy fatty acids, where the metal ion coordinates with two hydroxy fatty acid ligands. frontiersin.org This complexation can facilitate the hydrolysis of fatty acid esters. frontiersin.org The ability of hydroxy acids to form stable chelates with metal ions is also relevant in the context of their interaction with metalloproteins. researchgate.net The coordination chemistry of hydroxamic acids, which also feature a hydroxyl and a carbonyl group, demonstrates the diverse ways in which such functional groups can bind to metal centers. researchgate.net

Supramolecular Assembly and Advanced Material Formation of Hydroxy Fatty Acids

The ability of hydroxy fatty acids to act as low-molecular-weight gelators (LMWGs) is a well-documented phenomenon, driven by their capacity to self-assemble into three-dimensional networks that immobilize solvent molecules. acs.orgrsc.org This self-assembly is primarily governed by non-covalent interactions, particularly hydrogen bonding facilitated by both the carboxylic acid head and the hydroxyl group along the alkyl chain. scielo.brresearchgate.net The position of this hydroxyl group is a critical determinant of the resulting supramolecular architecture and the material properties of the gel. scielo.br

Low-Molecular-Weight Gelator Properties and Mechanisms

Low-molecular-weight gelators are small molecules that can self-assemble in a liquid to form a solid-like gel. vub.be For hydroxy stearic acids, the primary mechanism involves the formation of hydrogen bonds. The carboxylic acid groups typically form head-to-head dimers, while the secondary hydroxyl groups form intermolecular hydrogen bonds, leading to the growth of one-dimensional fibrillar structures. researchgate.netmdpi.com These fibers entangle to create a network that traps the solvent, resulting in gelation. vub.be

While this mechanism is extensively detailed for 12-HSA researchgate.netmdpi.com, specific studies detailing the gelator properties and mechanisms of This compound are not available in the reviewed scientific literature. Research on other positional isomers, such as (R)-9-hydroxystearic acid and (R)-10-hydroxystearic acid, demonstrates that even a small shift in the hydroxyl group's position significantly alters gelation efficiency, thermal stability, and the types of solvents that can be gelled. mdpi.comunits.it For instance, (R)-9-HSA was found to be a less efficient and less thermally stable gelator than (R)-12-HSA, forming gels exclusively in paraffin (B1166041) oil under the tested conditions. mdpi.com This underscores that the properties of 12-HSA cannot be directly extrapolated to the 16-hydroxy isomer.

One study noted that for organogelling ability to occur in hydroxy stearic acid isomers, the hydroxyl group should be at least five carbon bonds away from the carboxylic acid group. scielo.br this compound, with its hydroxyl group on the 16th carbon, fits this general criterion. However, without specific experimental data, its efficiency, critical gelation concentration, and the thermodynamic properties of its potential gels remain uncharacterized.

Formation of Self-Assembled Fibrillar Networks

The hallmark of gelation by hydroxy fatty acids is the formation of self-assembled fibrillar networks (SAFiNs). acs.orgnih.gov These networks are hierarchical structures that begin with the molecular self-assembly into one-dimensional fibers, which then branch and entangle to form the macroscopic gel. acs.org The morphology of these fibers—whether they are twisted ribbons, tubules, or simple fibers—is highly dependent on molecular chirality and the specific packing arrangement, which is in turn influenced by the hydroxyl group's position. researchgate.netresearchgate.net

In the case of the well-studied 12-HSA, enantiomerically pure forms create high-aspect-ratio fibers that are exceptionally effective at forming gels at low concentrations. researchgate.net The racemic mixture of 12-HSA, by contrast, tends to form platelet-like crystals with limited longitudinal growth, making it a much less effective gelator. researchgate.net

Again, there is a lack of specific research on the formation of SAFiNs by This compound . The morphology, dimensions, and packing arrangement of any potential fibrillar networks formed by this specific isomer have not been reported. Comparative studies on 9-HSA and 10-HSA show that they also form fibrillar structures, but with different characteristics and efficiencies compared to 12-HSA, further emphasizing that each positional isomer behaves uniquely. mdpi.comunits.it Without dedicated microscopic and scattering studies on this compound, a detailed description of its self-assembled fibrillar networks cannot be provided.

Advanced Analytical Methodologies for 16 Hydroxy Stearic Acid and Hydroxy Fatty Acids

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches

Liquid chromatography coupled with mass spectrometry (LC-MS) has become a cornerstone for the analysis of hydroxy fatty acids due to its high sensitivity and ability to handle complex mixtures. springernature.comunitn.it This technique separates different lipid species based on their physicochemical properties before they are ionized and detected by the mass spectrometer.

Recent advancements in LC-MS, particularly with the advent of ultra-high-performance liquid chromatography (UHPLC), have enabled faster and more efficient separation of lipid isomers. unitn.it The choice of ionization technique is crucial, with electrospray ionization (ESI) being the most common for lipid analysis. ESI can be operated in both positive and negative ion modes, with the negative mode often preferred for fatty acids as it readily forms deprotonated molecules [M-H]⁻. unitn.itnih.gov

A significant advantage of LC-MS is its applicability to a wide range of HFAs without the need for derivatization, although derivatization can be employed to enhance ionization efficiency and chromatographic separation. nih.govresearchgate.net For instance, a study on the determination of free hydroxy fatty acids in milk utilized a liquid chromatography-high resolution mass spectrometry (LC-HRMS) method that did not require a derivatization step, allowing for the simultaneous determination of 19 free HFAs in a single 10-minute run. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of an analyte and distinguishing it from other molecules with similar nominal masses. nih.govresearchgate.net This capability is particularly valuable in the analysis of complex lipidomes where numerous isobaric species may be present.

HRMS, often coupled with techniques like quadrupole-time-of-flight (Q-ToF), allows for the unambiguous characterization of different lipid species. unipi.it The high mass accuracy of HRMS instruments facilitates the confident identification of 16-hydroxy stearic acid and other HFAs by comparing the measured mass to the theoretical mass. For example, in the analysis of saturated hydroxy fatty acids in milk, HRMS in negative ESI mode was used to record the high-resolution mass spectra of the deprotonated molecules. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful tool for differentiating between regio-isomers of hydroxy fatty acids, which have the same chemical formula but differ in the position of the hydroxyl group. researchgate.netnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the deprotonated molecule of this compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions provide structural information that is characteristic of the original molecule's isomer. researchgate.netnih.gov

The fragmentation patterns observed in the MS/MS spectra can be used to pinpoint the location of the hydroxyl group on the fatty acid chain. researchgate.netresearchgate.net Different regio-isomers will produce unique sets of fragment ions, allowing for their differentiation. This technique has been successfully applied to distinguish between various isomers of hydroxy fatty acids in biological samples. researchgate.netresearchgate.net For instance, the fragmentation of fatty acid esters of hydroxy fatty acids (FAHFAs) yields characteristic ions corresponding to the fatty acid and the hydroxy fatty acid components, enabling isomeric distinction. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and thermally stable compounds. nih.gov For the analysis of non-volatile compounds like this compound, a derivatization step is necessary to convert them into more volatile derivatives, typically methyl esters or trimethylsilyl (B98337) (TMS) ethers. nih.govunipi.ithrgc.eu

GC-MS offers excellent chromatographic separation and provides characteristic mass spectra upon electron ionization (EI), which can be used for compound identification by comparison with spectral libraries. unipi.it The technique is widely used for the quantitative analysis of fatty acids in various matrices, including food and biological samples. unipi.itresearchgate.netresearchgate.net

The derivatization process is a critical step in GC-MS analysis of hydroxy fatty acids. Different silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be used to derivatize both the carboxylic acid and hydroxyl groups. unipi.it The choice of derivatization reagent can influence the selectivity of the analysis. For example, one study utilized different silylating agents to selectively derivatize free fatty acids versus fatty acid carboxylates. unipi.it

Analytical Technique Sample Preparation Key Advantages Typical Application
LC-MS Minimal, often direct injection after extraction. nih.govHigh sensitivity, suitable for non-volatile compounds, can be performed without derivatization. springernature.comunitn.itnih.govProfiling of hydroxy fatty acids in biological fluids and tissues. researchgate.netnih.gov
HRMS Similar to LC-MS. nih.govProvides highly accurate mass measurements for unambiguous elemental composition determination. nih.govresearchgate.netIdentification of unknown hydroxy fatty acids and confirmation of known structures in complex mixtures. researchgate.netunipi.it
MS/MS Similar to LC-MS. researchgate.netEnables differentiation of regio-isomers through characteristic fragmentation patterns. researchgate.netnih.govStructural elucidation of isomeric hydroxy fatty acids. researchgate.netnih.gov
GC-MS Requires derivatization to increase volatility (e.g., methylation, silylation). nih.govunipi.itExcellent chromatographic resolution, extensive spectral libraries for identification. unipi.itresearchgate.netQuantitative analysis of total fatty acid profiles in food and biological samples. unipi.itresearchgate.net

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques that provide detailed information about the molecular structure of compounds, complementing the data obtained from mass spectrometry. researchgate.net

NMR spectroscopy , particularly ¹H and ¹³C NMR, can be used to identify the different chemical groups present in a molecule and their connectivity. magritek.commdpi.com For this compound, ¹H NMR would show characteristic signals for the terminal methyl group, the methylene (B1212753) groups of the fatty acid chain, the methylene group adjacent to the hydroxyl group, the methine proton at the hydroxylated carbon, and the methylene group adjacent to the carboxylic acid. magritek.comchemicalbook.com ¹³C NMR provides information on the carbon skeleton, with distinct chemical shifts for the carbonyl carbon, the hydroxylated carbon, and the various methylene carbons along the chain. mdpi.com Two-dimensional NMR techniques, such as HSQC and HMBC, can further elucidate the connectivity between protons and carbons. magritek.com

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the hydroxyl group and the carboxylic acid, the C=O stretch of the carboxylic acid, and the C-H stretches of the alkyl chain. nist.gov

Spectroscopic Technique Information Provided Key Features for this compound
¹H NMR Number and type of protons, their chemical environment, and connectivity. magritek.comSignals for -CH₃, -(CH₂)n-, -CH(OH)-, and -CH₂-COOH protons. chemicalbook.com
¹³C NMR Number and type of carbon atoms in the molecule. mdpi.comResonances for carbonyl carbon, hydroxylated carbon, and aliphatic carbons. mdpi.com
IR Spectroscopy Presence of specific functional groups. researchgate.netCharacteristic absorption bands for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and C-H (alkyl chain) bonds. nist.gov

Optimized Sample Preparation and Derivatization Techniques in Quantitative Analysis

The accuracy and reliability of quantitative analysis of this compound and other HFAs are highly dependent on the sample preparation and, if used, derivatization methods. researchgate.netnih.govcerealsgrains.org

Sample preparation typically involves extraction of lipids from the matrix, often using a solvent system like chloroform/methanol (Folch method) or methyl tert-butyl ether (MTBE). nih.gov Solid-phase extraction (SPE) can be employed to enrich the sample for hydroxy fatty acids and remove interfering substances. metabolomics.se The choice of extraction and purification methods should be carefully optimized to ensure high recovery and minimize degradation of the analytes.

Derivatization is often employed to improve the chromatographic behavior and/or detection sensitivity of the analytes, particularly for GC-MS analysis. researchgate.netnih.gov For LC-MS, while not always necessary, derivatization can enhance ionization efficiency. researchgate.netnih.gov Common derivatization strategies for fatty acids include:

Esterification: Converting the carboxylic acid group to a methyl ester (FAME) or other ester for improved volatility in GC. researchgate.net

Silylation: Converting both the carboxylic acid and hydroxyl groups to their trimethylsilyl (TMS) derivatives to increase volatility and thermal stability for GC-MS. unipi.it

Charge-tagging: Introducing a charged group to the molecule to enhance ionization efficiency in LC-MS. nih.gov

The efficiency of the derivatization reaction is crucial for accurate quantification and should be carefully validated. nih.gov The use of stable isotope-labeled internal standards is highly recommended to correct for variations in sample preparation and instrument response. nih.govnih.gov

Future Research Directions and Broader Academic Impact

Elucidation of Molecular Mechanisms in Biological Systems

While research has begun to uncover the biological roles of hydroxy fatty acids (HFAs), the specific molecular mechanisms of 16-HSA are a nascent field of study. Future investigations will likely focus on its precise interactions within cellular systems, particularly concerning cell proliferation and inflammation.

Studies have shown that various hydroxystearic acid (HSA) isomers can influence cell growth and division. For instance, some regioisomers of HSA have demonstrated growth inhibitory effects on human cancer cell lines, including colon and breast cancer cells, by interfering with cell cycle kinetics. nih.govnih.govresearchgate.net Research indicates that certain HSAs can block murine tumor cells in the G2-M phase and human colon tumor cells in the G0-G1 phase of the cell cycle, with the cdc2 kinase complex identified as a potential molecular target. nih.gov The effect of the hydroxyl group's position is critical; 5-, 7-, and 9-HSA have shown inhibitory activity, whereas other isomers have weak or no effect. nih.gov Future research should systematically evaluate 16-HSA's impact on these pathways, determining if it shares these antiproliferative properties and identifying its specific molecular targets.

In the context of inflammation, fatty acid esters of hydroxy fatty acids (FAHFAs), which include esters of 16-HSA, are recognized for their anti-inflammatory effects. nih.govacs.orgresearchgate.net Inflammation can induce the production of fatty acid hydroxy stearic acids in adipose tissue. nih.gov Specifically, 16:1/OH-18:0 (an ester of hexadecenoic acid and hydroxystearic acid) has been identified in macrophages, suggesting a role in the inflammatory response. researchgate.net A key future direction is to unravel how 16-HSA and its corresponding FAHFAs modulate inflammatory signaling pathways, such as those involving nuclear factor kappa B (NF-κB) and peroxisome proliferator-activated receptors (PPARs). diva-portal.org

Table 1: Investigated Biological Activities of Hydroxystearic Acid Isomers

Biological EffectCell/System StudiedKey Findings
Antiproliferative Murine lung carcinoma cellsBlocked cell cycle in G2-M phase. nih.gov
Antiproliferative Human colon tumor cells (CaCo-2, HT29)Blocked cell cycle in G0-G1 phase; cdc2 kinase complex is a target. nih.govnih.gov
Antiproliferative Human cancer cell lines (HeLa, MCF7, PC3)5-, 7-, and 9-HSA isomers showed growth inhibitor activity. nih.gov
Inflammation Modulation Adipocytes and macrophagesInflammation induces production of fatty acid hydroxy stearic acids. nih.gov
Anti-inflammatory Mouse peritoneal macrophagesIdentification of 16:1/OH-18:0 suggests a role in inflammation. researchgate.net

Advancements in Bio-based Polymer Science and Engineering for Sustainable Materials

The unique structure of 16-HSA, with a hydroxyl group at one end and a carboxyl group at the other, makes it an ideal monomer for producing bio-based polyesters. This positions it as a key compound in the development of sustainable materials inspired by natural polymers like cutin. frontiersin.orgresearchgate.net

Cutin, the protective biopolyester found in plant cuticles, is primarily composed of C16 and C18 hydroxy fatty acids. nih.govbioone.org Research has successfully created cutin-like polyester (B1180765) films through the non-catalyzed melt-polycondensation of monomers like 16-hydroxypalmitic acid (a C16 analogue). frontiersin.org These materials are biodegradable and non-toxic, making them attractive alternatives to petroleum-based plastics for applications such as food packaging. frontiersin.orgresearchgate.net Future work will focus on incorporating 16-HSA into these polymerization processes to tailor the physical and chemical properties of the resulting polyesters.

Furthermore, biocatalysis using enzymes like lipases has proven effective for synthesizing polyesters from hydroxy acids. researchgate.netmdpi.com Lipases can mediate the polymerization of monomers such as 16-hydroxyhexadecanoic acid and 12-hydroxystearic acid to create homopolymers (estolides) and copolymers. researchgate.netresearchgate.net A significant area for future research is the enzymatic polymerization of 16-HSA, both for creating homopolymers and for copolymerization with other bio-based monomers like ε-caprolactone. researchgate.net This approach offers a green and sustainable route to novel polymers with tunable properties for a wide range of applications. researchgate.net

Table 2: Bio-based Polymers from Hydroxy Fatty Acid Monomers

Monomer(s)Polymerization MethodResulting PolymerPotential Application
16-Hydroxypalmitic acid, 12-Hydroxystearic acidNon-catalyzed melt-condensationPolyhydroxyester filmsBiodegradable protective films/coatings. frontiersin.org
16-Hydroxyhexadecanoic acid, 12-Hydroxystearic acidLipase-catalyzed polycondensationEstolides (homopolymers)Specialty polymers. researchgate.netmdpi.com
16-Hydroxyhexadecanoic acid, ε-caprolactoneCatalytic polyesterificationCopolymersBiodegradable compounds for drug delivery. researchgate.net
10,16-Dihydroxyhexadecanoic acid, GlycerolPolycondensationCrosslinked cutin-like polyestersMetal protective coatings. researchgate.net

Innovative Biocatalytic Processes for Sustainable Chemical Production

The shift towards greener and more sustainable chemical manufacturing has spurred research into biocatalytic methods for producing valuable compounds like 16-HSA. Enzymatic processes offer high selectivity and operate under mild conditions, providing an eco-friendly alternative to traditional chemical synthesis. dtu.dkacs.org

Cytochrome P450 (CYP) enzymes are particularly promising for the selective hydroxylation of fatty acids. nih.gov These enzymes can insert a hydroxyl group into a fatty acid chain with high regio- and stereo-selectivity. dtu.dk Research has demonstrated that certain P450s can hydroxylate fatty acids at the ω-1, ω-2, and ω-3 positions, and specific strains like Bacillus pumilus have been reported to produce 15-, 16-, and 17-hydroxy-9-cis-octadecenoic acids from oleic acid. nih.govgsartor.org A key future direction is the discovery and engineering of novel CYP enzymes, such as those from the CYP102 family, to achieve high regioselectivity specifically for the C-16 position of stearic acid, enabling efficient and sustainable production of 16-HSA. nih.gov

Another promising enzymatic route is the use of hydratases, which catalyze the addition of water to the double bonds of unsaturated fatty acids. h2020robox.eu While much of the research has focused on producing 10-hydroxystearic acid from oleic acid, the vast microbial diversity offers a rich source for discovering novel hydratases. gsartor.orgh2020robox.eu Future research could explore screening for or engineering hydratases capable of acting on different unsaturated C18 fatty acids to yield 16-HSA. The development of whole-cell biocatalysts and one-pot reaction systems will be crucial for creating economically viable and scalable industrial processes for 16-HSA production. acs.orgnih.gov

Table 3: Biocatalytic Systems for Hydroxy Fatty Acid Production

Enzyme ClassSubstrateProduct(s)Source Organism/System
Cytochrome P450 (CYP) C12-C18 Fatty Acidsω-1 or ω-2 Hydroxy Fatty AcidsEngineered Bacillus amyloliquefaciens CYP102. nih.gov
Cytochrome P450 (CYP) Oleic Acid15-, 16-, 17-Hydroxy-9-cis-octadecenoic acidsBacillus pumilus. gsartor.org
Hydratase Oleic Acid10-Hydroxystearic AcidPseudomonas sp., Nocardia cholesterolicum. gsartor.org
Oleate (B1233923) Hydratase Microalgal Oil (containing Oleic Acid)10-Hydroxy Fatty AcidsRecombinant E. coli expressing Em_OhyA. acs.orgnih.gov

Development of Novel Analytical Platforms for Hydroxy Fatty Acid Research

Advancing research into 16-HSA and its derivatives is critically dependent on the development of powerful and robust analytical methods. The primary challenges in HFA analysis are the low abundance of these compounds in biological samples and the existence of numerous structurally similar regio-isomers, which are difficult to separate and identify. nih.govresearchgate.net

Currently, liquid chromatography-mass spectrometry (LC-MS), particularly in tandem with mass spectrometry (LC-MS/MS), is the cornerstone of HFA analysis due to its high sensitivity and specificity. researchgate.netnih.gov Future research will focus on enhancing these platforms. The development of ultrahigh-performance liquid chromatography (UHPLC) methods will improve chromatographic resolution, allowing for better separation of isomers. researchgate.net

To overcome the challenge of low detection sensitivity, innovative derivatization techniques are being explored. nih.gov Chemical labeling of the carboxylic acid group with reagents like 2-dimethylaminoethylamine (DMED) has been shown to drastically increase ionization efficiency and detection sensitivity in mass spectrometry, with limits of detection dropping to the picogram level. nih.govmdpi.com A significant future direction is the design and application of new labeling reagents and the development of untargeted LC-MS methods that can comprehensively profile a wide range of HFAs and their esters in complex biological matrices. mdpi.com These advanced analytical platforms will be essential for accurately quantifying 16-HSA levels under various physiological and pathological conditions, thereby facilitating a deeper understanding of its biological roles. nih.gov

Q & A

Q. How does the hydroxyl group at the C16 position influence solubility compared to other hydroxy fatty acids?

  • Data from solubility studies of analogous compounds (e.g., 12-hydroxy stearic acid and 16-hydroxy palmitic acid) suggest that hydroxyl group position significantly affects hydrophilicity. For instance, 16-hydroxy palmitic acid exhibits lower aqueous solubility (~1.2 mM) than 12-hydroxy stearic acid (~3.5 mM), likely due to steric hindrance and alkyl chain length .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported melting points of this compound across studies?

  • Discrepancies (e.g., 68–70°C vs. 55–70°C) arise from purity variations and experimental conditions. Differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min under nitrogen) and standardized sample preparation (e.g., recrystallization from ethanol) minimizes errors. Cross-validate with GC-MS to detect impurities .

Q. How can researchers design experiments to study the compound’s stability under thermal stress for pharmaceutical applications?

  • Accelerated stability testing at elevated temperatures (e.g., 40–60°C) with humidity control (75% RH) over 4–12 weeks, paired with HPLC-UV monitoring of degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .

Q. What advanced techniques characterize interactions between this compound and lipid bilayers?

  • Langmuir-Blodgett troughs measure monolayer compression isotherms to assess lipid packing. Fluorescence anisotropy using probes like DPH (1,6-diphenyl-1,3,5-hexatriene) quantifies membrane fluidity changes. Molecular dynamics simulations complement experimental data to model hydroxyl group positioning .

Q. How do conflicting studies on the biological effects of hydroxy stearic acids inform experimental design?

  • Contradictions in metabolic outcomes (e.g., pro-inflammatory vs. neutral effects) necessitate controlled variables: cell line selection (primary vs. immortalized), fatty acid delivery methods (albumin-bound vs. solubilized), and dose-response profiling. Meta-analyses of raw datasets (if available) can identify confounding factors .

Methodological Guidance

Q. What statistical approaches are optimal for analyzing dose-dependent responses in this compound toxicity assays?

  • Nonlinear regression (e.g., sigmoidal dose-response curves) with software like GraphPad Prism. Report EC50/IC50 values with 95% confidence intervals. Account for batch variability using ANOVA and post-hoc tests (e.g., Tukey’s) .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

  • Cross-reference IR carbonyl stretches (~1700 cm⁻¹ for carboxylic acid) and NMR δ 1.25–1.60 ppm (alkyl chain protons) with computational tools like ACD/Labs or ChemDraw. Validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What strategies ensure reproducibility in synthesizing this compound derivatives for material science applications?

  • Document reaction parameters (temperature, solvent polarity, catalyst loading) exhaustively. Use Design of Experiments (DoE) software (e.g., JMP) to optimize conditions. Share raw spectra and chromatograms in supplementary materials for peer validation .

Data Presentation Standards

  • Tables : Include purity (%) by GC, solubility (mM), and thermal properties (melting point, ΔH of fusion) .
  • Figures : Label axes consistently (e.g., "Temperature (°C)" vs. "Time (min)") and highlight key transitions (e.g., phase changes in DSC) .
  • Ethical Compliance : Disclose funding sources, conflicts of interest, and data availability per journal guidelines (e.g., FAIR principles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.